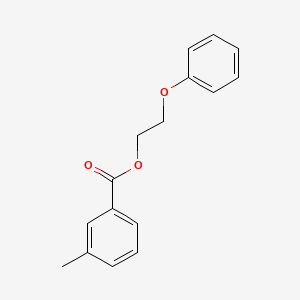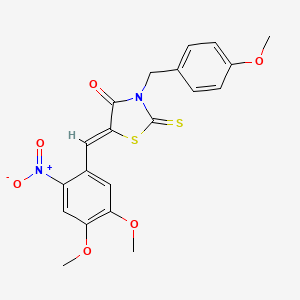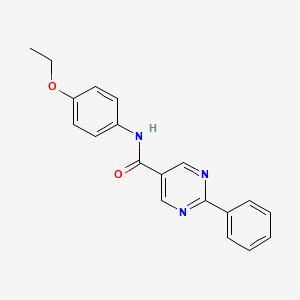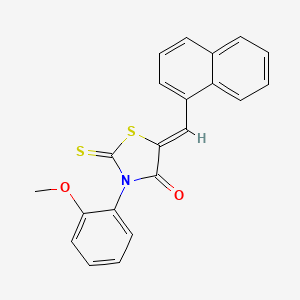
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide
Vue d'ensemble
Description
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide, also known as BMFP, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, antitumor, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has also been shown to inhibit the expression of VEGF, a key regulator of angiogenesis, and induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines and chemokines, the inhibition of cancer cell proliferation and induction of apoptosis, and the inhibition of angiogenesis. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has several advantages as a compound for scientific research, including its high purity and yield, low toxicity, and potential therapeutic applications. However, there are also some limitations to using N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide in lab experiments, including its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the development of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide as a potential therapeutic agent. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-tumor activity. Furthermore, the development of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide derivatives with improved selectivity and potency is also an area of future research.
Applications De Recherche Scientifique
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antitumor, and anti-angiogenic properties. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Furthermore, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-13-11-17(20-18(23)15-7-9-16(19)10-8-15)21-22(13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQAFNHAVDUQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175852 | |
| Record name | 4-Fluoro-N-[5-methyl-1-(phenylmethyl)-1H-pyrazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide | |
CAS RN |
1006348-90-8 | |
| Record name | 4-Fluoro-N-[5-methyl-1-(phenylmethyl)-1H-pyrazol-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[5-methyl-1-(phenylmethyl)-1H-pyrazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dimethyl 4-(2-ethoxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4774078.png)
![3-[(4-biphenylyloxy)methyl]piperidine hydrochloride](/img/structure/B4774084.png)
![methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4774090.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4774100.png)
![3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4774102.png)
![N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4774109.png)
![N~1~-(tert-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4774128.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4774135.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)nicotinamide](/img/structure/B4774136.png)

